(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one involves multi-step chemical processes that yield novel antifolates with potential antitumor activity. Gangjee et al. (2005) describe the synthesis of classical antifolates with dual inhibitory activity against dihydrofolate reductase and thymidylate synthase, indicating a method that might be applicable to the synthesis of our target compound. These compounds were synthesized from pyrrolo[2,3-d]pyrimidine derivatives, suggesting a concise and effective approach to obtaining such complex molecules (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Molecular Structure Analysis
The molecular structure of compounds related to "(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid" includes a pyrrolo[2,3-d]pyrimidine scaffold. This structure is conducive to dual dihydrofolate reductase and thymidylate synthase inhibitory activity. The presence of specific substituents at strategic positions significantly impacts the compound's potency and spectrum of activity, as indicated by Gangjee et al. (2009), who explored the impact of ethyl substitution on the thieno[2,3-d]pyrimidine ring (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Scientific Research Applications
Synthesis and Derivatives
- Spectroscopic Identification and Synthesis : Pyrimidine derivatives, including forms similar to (2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid, have been synthesized via two routes. These derivatives are designated as antifolate, with the heterocyclic ring prepared by reacting benzoyl acetone with thiosemicarbiazide (M. J. Mohammed, Ahmed Ahmed, & F. Abachi, 2016).
Antitumor Properties
Inhibition of Thymidylate Synthase : A dideazatetrahydrofolate analogue, structurally related to (2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid, inhibits thymidylate synthase and exhibits antitumor properties, highlighting its potential for clinical evaluation (E. Taylor et al., 1992).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase : Certain pyrimidine derivatives act as dual inhibitors of human dihydrofolate reductase and thymidylate synthase, suggesting potential as antitumor agents. These compounds are synthesized from pyrrolo[2,3-d]pyrimidine, underscoring the relevance of such structures in cancer research (A. Gangjee et al., 2005).
Antiviral and Antitumor Activity : Novel benzamide derivatives, structurally similar to (2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid, demonstrate significant antiviral and antitumor activities. This indicates the potential of such compounds in developing new treatments (Selvakumar Balaraman et al., 2018).
Chemical Synthesis and Applications
Microwave Irradiation Synthesis : The synthesis of pyrimidine derivatives, related to the compound , under microwave irradiation is significant in medicinal chemistry. This process produces compounds with various biological activities (M. Leyva-Acuña et al., 2020).
Diverse Synthesis Approaches : The synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, akin to the compound in focus, through Michael addition, highlights the diverse approaches to synthesizing biologically active pyrimidine derivatives (X. Berzosa et al., 2011).
properties
IUPAC Name |
(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O8/c21-20-24-16(22-9-26)15(18(31)25-20)13(27)7-3-10-1-4-11(5-2-10)17(30)23-12(19(32)33)6-8-14(28)29/h1-2,4-5,9,12H,3,6-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,26,31)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLFWLDXMXHPNR-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)NC=O)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)NC=O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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